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Compound of Interest

0-(2,5-

Compound Name:
dibromophenyl)hydroxylamine

Cat. No.: B15336537

Get Quote

Publish Comparison Guide: -(2,5-
Dibromophenyl)hydroxylamine

Executive Summary & Application Profile
-(2,5-Dibromophenyl)hydroxylamine (CAS: 197588-28-6) is a specialized hydroxylamine ether

used primarily as an electrophilic amination reagent and a precursor for substituted
benzofurans via [3,3]-sigmatropic rearrangement.[1]

While

-(2,4-dinitrophenyl)hydroxylamine (DPH) remains the gold standard for amine transfer due to its
high leaving group ability, the 2,5-dibromo analog offers a distinct advantage: tunable reactivity.
[1] The 2,5-dibromophenoxide leaving group (

) is less nucleofugal than 2,4-dinitrophenoxide (

), making the 2,5-dibromo reagent more stable and suitable for reactions requiring milder
conditions or where the nitro-group explosivity of DPH is a safety concern.[1]

Key Applications
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» Electrophilic Amination: Transfer of
to carbanions, amines, or heterocycles (e.g., pyridine
-amination).

e Benzofuran Synthesis: Precursor for 4,7-dibromobenzofurans via acid-catalyzed
rearrangement (Buchwald/Maimone protocol).[1]

e Heterocycle Construction: Intermediate for chromeno-pyridine scaffolds (e.g., 7-Ethyl-5H-
chromeno[2,3-b]pyridine).[1]

Comparative Analysis: Performance & Safety

The following table contrasts

-(2,5-dibromophenyl)hydroxylamine with its primary alternatives.
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Feature

-(2’5-
Dibromophenyl)hy
droxylamine

'(214'
Dinitrophenyl)hydr
oxylamine (DPH)

Mesitylenesulfonyl
hydroxylamine
(MSH)

Leaving Group

2,5-

Dibromophenoxide

2,4-Dinitrophenoxide

Mesitylenesulfonate

Leaving Group

~8.5 (Moderate)

~4.1 (Excellent)

~ -2.0 (Superb)

Moderate; requires

High; reacts with weak

Very High; reacts

Reactivity activation or strong ) ]
] nucleophiles. rapidly.
nucleophiles.[1]
. High; crystalline solid,  Low; shock-sensitive, Low; decomposes at
Stability

shelf-stable.[1]

thermal hazard.[1]

RT, hygroscopic.

Atom Economy

Poor (heavy Br

atoms).

Moderate.

Moderate.

Post-Reaction

Leaving group
(phenol) allows for Pd-
catalyzed cross-

coupling.[1]

Leaving group (DNP)
is waste/toxic.

Leaving group is

sulfonic acid.

Scientist’s Insight: Choose the 2,5-dibromo variant when safety is paramount or when the

leaving group (the phenol) needs to be recovered and functionalized (e.g., via Suzuki coupling)

rather than discarded.

NMR Characterization Guide

Accurate identification relies on observing the specific substitution pattern of the 2,5-

dibromophenyl ring.

Structural Logic (Validation)

The 2,5-dibromo substitution pattern creates a distinct aromatic splitting pattern:

e Position 1:
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(ipso)[1]

e Position 2:

e Position 3, 4:
(Ortho coupling
Hz)

» Position 5:

e Position 6:

(Meta coupling to H4

Hz; Para to H3)

Couplin
Shift ( pling
Multiplicity Integration Assignment Constants (
» Ppm)
)
7.68 Doublet (d) 1H Ar-H6 Hy
7.42 Doublet (d) 1H Ar-H3 Hy
Doublet of Hz,
7.05 1H Ar-H4
Doublets (dd)
Hz
Broad Singlet (br Exchangeable
>9 2H ; with

s)

Note: The chemical shift of the
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protons is concentration and solvent-dependent.[1] In DMSO-
, this signal typically shifts downfield to

ppm and sharpens.[1]

Predicted NMR Data (100 MHz, )

Shift (
Assignment Mechanistic Note
» Ppm)
C1( - .
Deshielded by oxygen;
158.5 _ _ y o )
-0) diagnostic for ether linkage.[1]
C3(
133.8 Ortho to Br; deshielded.[1]
_H)
C4 (
1245 Para to O-NH2.[1]
_H)
C6 ( Ortho to O-NH2; shielded
118.2 _
H) relative to C3.[1]
C2( Ipso-bromo; shielded by heavy
112.0
-Br) atom effect.[1]
C5(
119.5 Ipso-bromo.[1]

-Br)

Experimental Protocols
Protocol A: Synthesis via Pd-Catalyzed Cross-Coupling

This method (adapted from Maimone & Buchwald, JACS 2010) avoids the use of unstable
intermediates.

Reagents:
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Ethyl acetohydroximate (1.2 equiv)

1,2,4-Tribromobenzene or 2,5-Dibromoiodobenzene (1.0 equiv)[1]

/ Ligand (BrettPhos or

-BuBrettPhos)

(Base)[2]
Workflow:

e Coupling: Charge a flask with aryl halide, ethyl acetohydroximate, base, and catalyst in
toluene. Heat to 80°C under Argon for 12h.

e Deprotection: Treat the resulting

-aryl acetohydroximate intermediate with agqueous
(4M) in dioxane at room temperature for 2h.

o Workup: Neutralize with

, extract with EtOAc, and purify via silica gel chromatography (Hex/EtOAc).

Protocol B: Self-Validating Purity Check

e Dissolve 5 mg of product in

e Acquire
NMR.

e Check:

o Presence of broad singlet at ~5.9 ppm (
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o Absence of ethyl signals (triplet at 1.2, quartet at 4.1) — confirms deprotection.
o Absence of phenol OH (sharp singlet at ~5.5 ppm, often shifted) — confirms

-alkylation.

Visualization of Reaction Pathways[3]

The following diagram illustrates the synthesis and downstream utility of the reagent.

2,5-Dibromoiodobenzene

Cross-Coupling

Ethyl Acetohydroximate P> O-Aryl Acetohydroximate Electrophilic Amination

P w‘ + Nucleophile (N-Aminopyridinium salts)
""""
| 2 e P hydroxylamine +Acid / Heat
Pd(0) / BrettPhos 4,7-Dibromobenzofuran

(via [3,3]-Rearrangement)

Click to download full resolution via product page

Figure 1: Synthesis workflow and divergent reactivity pathways for O-(2,5-
dibromophenyl)hydroxylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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